DL-Okadaic acid ammonium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Okadaic acid ammonium salt involves the extraction of Okadaic acid from marine dinoflagellates, followed by its conversion to the ammonium salt form. The reaction conditions typically include the use of solvents such as water, dimethyl sulfoxide, and ethanol .
Industrial Production Methods: Industrial production of this compound is primarily based on the large-scale cultivation of dinoflagellates, followed by extraction and purification processes. The compound is then converted to its ammonium salt form through a series of chemical reactions involving ammonium hydroxide .
Chemical Reactions Analysis
Types of Reactions: DL-Okadaic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with altered biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
DL-Okadaic acid ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein phosphatase inhibition and its effects on cellular processes.
Biology: Employed in research on cell cycle regulation, apoptosis, and signal transduction pathways.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
DL-Okadaic acid ammonium salt exerts its effects by inhibiting protein phosphatases 1 and 2A, leading to the hyperphosphorylation of various proteins . This inhibition disrupts normal cellular processes, resulting in altered cell cycle progression, apoptosis, and other cellular responses. The compound’s molecular targets include serine/threonine phosphatases, and its pathways involve the activation of kinases such as MAPK, ERK, and GSK3β .
Comparison with Similar Compounds
Calyculin A: Another potent inhibitor of protein phosphatases with similar biological activities.
Microcystin-LR: A toxin that also inhibits protein phosphatases but has a different structure and origin.
Tautomycin: A natural product with protein phosphatase inhibitory activity, structurally distinct from Okadaic acid.
Uniqueness: DL-Okadaic acid ammonium salt is unique due to its water solubility and specific inhibition of protein phosphatases 1 and 2A. Its ability to induce apoptosis and regulate the cell cycle makes it a valuable tool in scientific research .
Biological Activity
DL-Okadaic acid ammonium salt, a potent marine biotoxin, has garnered significant attention in scientific research due to its unique biological activities and mechanisms of action. This article provides a comprehensive overview of its biological activity, focusing on its effects on cellular processes, potential therapeutic applications, and implications for environmental and health sciences.
Overview of this compound
DL-Okadaic acid is a polyether compound primarily derived from marine dinoflagellates and is known for its role as a potent inhibitor of protein phosphatases 1 and 2A (PP1 and PP2A). This inhibition leads to hyperphosphorylation of various proteins, affecting numerous cellular functions, including cell cycle regulation, apoptosis, and signal transduction pathways . The ammonium salt form enhances its solubility in biological systems, making it a valuable tool for experimental applications.
The primary mechanism by which DL-Okadaic acid exerts its biological effects is through the inhibition of serine/threonine protein phosphatases. This inhibition results in:
- Hyperphosphorylation : Increased phosphorylation of proteins involved in critical cellular processes.
- Induction of Apoptosis : Activation of apoptotic pathways in various cell types, including Jurkat cells .
- Cell Cycle Regulation : Disruption of normal cell cycle progression, leading to potential therapeutic applications in cancer research.
In Vitro Studies
In vitro studies have demonstrated the effects of DL-Okadaic acid on various cell lines:
Cell Line | Concentration (nM) | Effect |
---|---|---|
AGS | 0-100 | Inhibition of proliferation |
MNK-45 | 0-100 | Induced apoptosis |
Caco 2 | 0-100 | Inhibited growth |
These studies indicate that DL-Okadaic acid can effectively inhibit cell proliferation and induce apoptosis across different cancer cell lines .
In Vivo Studies
In vivo studies have explored the effects of DL-Okadaic acid on animal models. Notably:
- Ascites Formation : Mice treated with DL-Okadaic acid showed dose-dependent increases in ascites severity without significant liver damage, suggesting potential cardiotoxic effects .
- Neurotoxicity : Administration in rodent models resulted in Tau phosphorylation and protein aggregation, which are characteristic features associated with neurodegenerative diseases like Alzheimer’s disease (AD) .
Case Studies
- Toxicity Assessment in Medaka Larvae : A study assessed the biochemical responses of medaka larvae exposed to acute doses of DL-Okadaic acid. Results indicated significant oxidative stress, with decreased activities of antioxidant enzymes (SOD, CAT) and increased levels of oxidative damage markers (MDA) . Morphological anomalies were also observed, highlighting the developmental impacts of the toxin.
- Neurodegeneration Model : Research utilizing DL-Okadaic acid as a tool to study AD revealed that it induces oxidative stress and mitochondrial dysfunction. This model has been instrumental in understanding mechanisms underlying neurodegeneration and evaluating potential therapeutic targets .
Comparative Analysis with Similar Compounds
DL-Okadaic acid shares similarities with other protein phosphatase inhibitors but exhibits unique properties:
Compound | Mechanism | Unique Features |
---|---|---|
Calyculin A | Inhibits PP1 and PP2A | More potent but less soluble |
Microcystin-LR | Inhibits protein phosphatases | Different structural origin |
Tautomycin | Inhibits protein phosphatases | Natural product with distinct structure |
DL-Okadaic acid's water solubility and specific inhibition profile make it particularly useful for laboratory studies .
Properties
IUPAC Name |
azanium;2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOMSHVRJSJGNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H71NO13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155716-06-6 |
Source
|
Record name | Okadaic Acid Ammonium Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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